N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide
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Overview
Description
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics , suggesting that this compound may interact with multiple targets.
Mode of Action
Furan derivatives are known to interact with their targets in various ways, leading to different biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Furan derivatives have been associated with various biological pathways , suggesting that this compound may have multiple effects on cellular biochemistry.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxyethyl and carboxamide groups. One common method involves the use of 2,5-dimethylfuran as a starting material, which undergoes a series of reactions including bromination, substitution, and condensation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives such as:
- 2,5-dimethylfuran
- 2,3-dimethylfuran
- Furan-2-carboxamide
Uniqueness
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-6-10(9(2)18-8)11(15)7-14-13(16)12-4-3-5-17-12/h3-6,11,15H,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSCTWJDLONWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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